molecular formula C23H24N4O4S B2926145 N-(furan-2-ylmethyl)-4-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-prop-2-enylquinazoline-7-carboxamide CAS No. 451467-28-0

N-(furan-2-ylmethyl)-4-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-prop-2-enylquinazoline-7-carboxamide

Cat. No. B2926145
M. Wt: 452.53
InChI Key: YNYSUWAEEOHQMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-4-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-prop-2-enylquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H24N4O4S and its molecular weight is 452.53. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-4-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-prop-2-enylquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-4-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-prop-2-enylquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ultrasound Mediated Synthesis as Potent Tyrosinase Inhibitors

The synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives, achieved through the reaction between isatoic anhydride, 2-furoic hydrazide, and substituted salicylaldehydes under ultrasound irradiation, highlights the compound's application as potent tyrosinase inhibitors. These inhibitors show significantly lower IC50 values compared to standard kojic acid, indicating their potential for applications in melanogenesis inhibition and as treatments for hyperpigmentation disorders. This synthesis method provides a simple, ambient temperature procedure that yields high product quantities in short reaction times, emphasizing the efficiency and scalability of the process for pharmaceutical applications (Dige et al., 2019).

Bioisosteric Modifications for Enhanced Analgesic Properties

Research into bioisosteric replacements within N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides has shown that changing the phenyl ring to isosteric heterocycles can notably increase analgesic activity. Specifically, modifications involving 3-pyridine derivatives have been identified to significantly enhance analgesic effects, suggesting a promising avenue for the development of new analgesics with improved efficacy (И. В. Украинец, Е. В. Моспанова, & А. А. Давиденко, 2016).

Synthesis of N-alkylated Derivatives for Diverse Biological Activities

The preparation of N-(Furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine and its subsequent alkylation to yield N-alkylated products showcases another facet of the compound's versatility. The transformation of these compounds into key intermediates for further cyclization reactions to produce 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles underscores their potential as scaffolds for developing compounds with a wide range of biological activities. This synthetic pathway not only demonstrates the compound's adaptability in medicinal chemistry but also its potential for generating diverse biological agents (El-Essawy & Rady, 2011).

Multicomponent Synthesis for Carbonitrile Derivatives

The condensation of furfural or thiophene-2-carbaldehyde with 2-cyanoethanethioamide, 1-(cyclohex-1-en-1-yl)pyrrolidine, and alkyl halides to synthesize substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles demonstrates the compound's utility in multicomponent reactions. This method offers a streamlined approach for creating carbonitrile derivatives, which could have significant implications for pharmaceutical development and synthetic organic chemistry due to their structural diversity and potential biological activities (Dyachenko et al., 2015).

Collision Induced Dissociation for Structural Analysis

The study on the collision-induced dissociation (CID) of N-(pyridin-2-yl)-substituted benzo(thio)amides and N-(isoquinolin-1-yl)furan(thiophene)-2-carboxamides, including their difluoroboranyl derivatives, highlights the importance of these compounds in mass spectrometric analysis. Investigating the effects of sulfur and oxygen atoms and the BF2 group on CID behavior aids in understanding the structural and electronic properties of these molecules, which is crucial for the development of analytical methods in pharmaceutical chemistry (Kaczorowska & Ośmiałowski, 2018).

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-prop-2-enylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-2-9-27-22(30)18-8-7-16(21(29)24-14-17-6-5-12-31-17)13-19(18)25-23(27)32-15-20(28)26-10-3-4-11-26/h2,5-8,12-13H,1,3-4,9-11,14-15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYSUWAEEOHQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-4-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-prop-2-enylquinazoline-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.